4-hydroxy-6-iodo-6H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-iodo-6H-quinolin-2-one is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-iodo-6H-quinolin-2-one typically involves the iodination of 4-hydroxyquinolin-2-one. One common method is the reaction of 4-hydroxyquinolin-2-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-iodo-6H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium azide, amines, or Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-6-iodo-6H-quinolin-2-one.
Reduction: Formation of 4-hydroxy-6H-quinolin-2-one.
Substitution: Formation of various substituted quinolin-2-one derivatives depending on the substituent introduced.
Scientific Research Applications
4-Hydroxy-6-iodo-6H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-iodo-6H-quinolin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinolin-2-one: Lacks the iodine atom, which can significantly alter its chemical and biological properties.
6-Iodoquinolin-2-one:
4-Hydroxy-6-methylquinolin-2-one: The methyl group instead of iodine changes its chemical behavior and biological activity.
Uniqueness
4-Hydroxy-6-iodo-6H-quinolin-2-one is unique due to the presence of both the hydroxyl and iodine functional groups.
Properties
Molecular Formula |
C9H6INO2 |
---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
4-hydroxy-6-iodo-6H-quinolin-2-one |
InChI |
InChI=1S/C9H6INO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-5,12H |
InChI Key |
XINGHEKXSLSPFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C=C(C2=CC1I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.